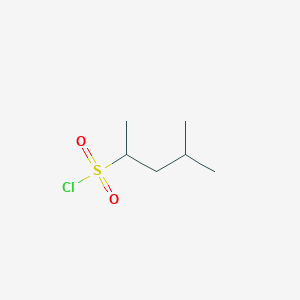
4-Methylpentan-2-sulfonylchlorid
Übersicht
Beschreibung
. It is a colorless liquid commonly used as a reagent in organic synthesis. This compound is versatile and can introduce the mesyl group (-SO2CH3) into various organic molecules.
Wissenschaftliche Forschungsanwendungen
4-Methylpentane-2-sulfonyl chloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the mesyl group into various molecules.
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the development of drug candidates and other medicinal compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Vorbereitungsmethoden
4-Methylpentane-2-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-methylpentane-2-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions . This reaction produces 4-methylpentane-2-sulfonyl chloride and sulfur dioxide (SO2) as a byproduct. Industrial production methods often utilize similar processes but on a larger scale, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-Methylpentane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: Under specific conditions, it can be reduced to form sulfides.
Common reagents used in these reactions include thionyl chloride, hydrogen peroxide (H2O2), and various amines . The major products formed from these reactions are sulfonamides, sulfonic acids, and sulfides .
Wirkmechanismus
The mechanism of action of 4-methylpentane-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form sulfonamide bonds . This reaction is facilitated by the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
4-Methylpentane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: Similar in reactivity but with a simpler structure.
Benzenesulfonyl chloride: Contains an aromatic ring, making it more stable and less reactive.
Tosyl chloride: Contains a toluene group, providing different reactivity and applications.
The uniqueness of 4-methylpentane-2-sulfonyl chloride lies in its branched structure, which can influence its reactivity and the steric effects in reactions.
Eigenschaften
IUPAC Name |
4-methylpentane-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-5(2)4-6(3)10(7,8)9/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDICPXQQCPKMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride](/img/structure/B1524062.png)
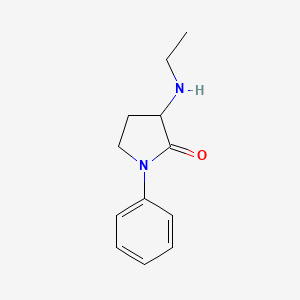
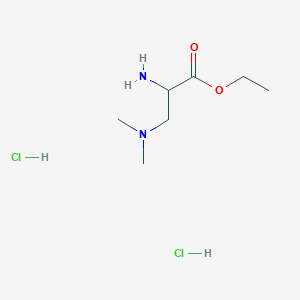
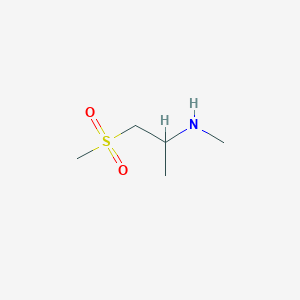
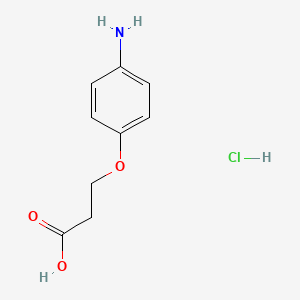
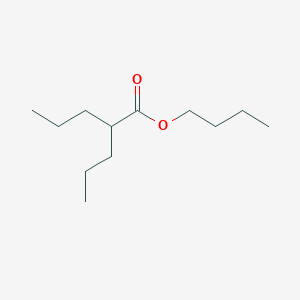
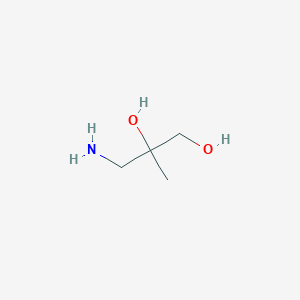
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524073.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B1524076.png)


